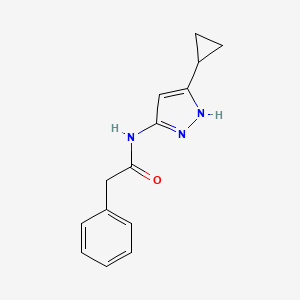
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring, and its molecular formula is C13H13N3O
Vorbereitungsmethoden
The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide typically involves the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, it inhibits its activity, leading to the disruption of cell cycle progression and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the modulation of signaling pathways related to cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound has a similar structure but lacks the phenylacetamide moiety, which may result in different biological activities and applications.
[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile: This compound contains a quinazoline moiety and is studied for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
326822-67-7 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H15N3O/c18-14(8-10-4-2-1-3-5-10)15-13-9-12(16-17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17,18) |
InChI-Schlüssel |
MYIYDTISJDJCKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2)NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
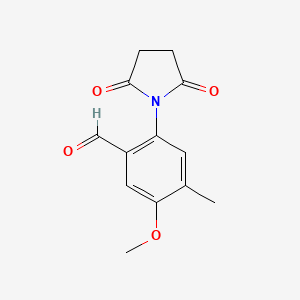

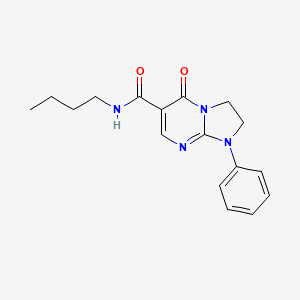
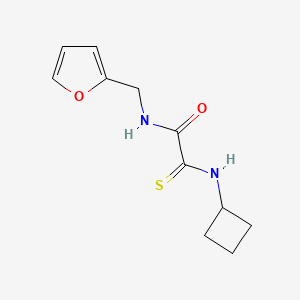
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
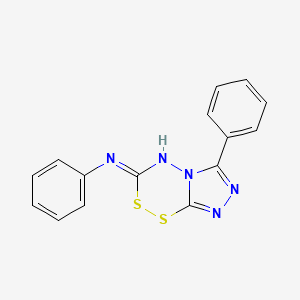
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
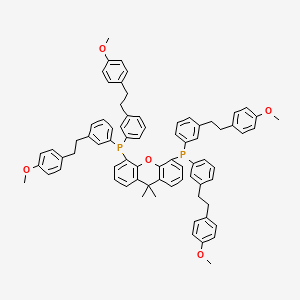
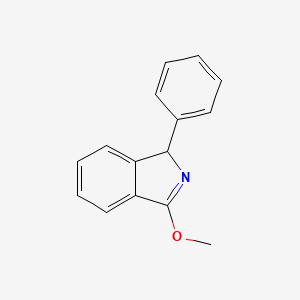
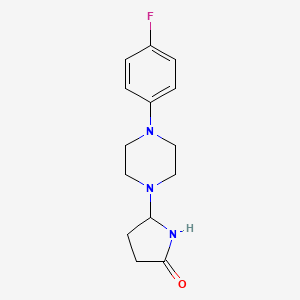
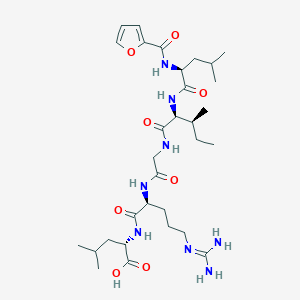
![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

